2,5(1H,3H)-Quinazolinedione, 4-(2-chlorophenyl)-4,6,7,8-tetrahydro-

Medicinal chemistry Scaffold hopping Regioisomerism

The compound 2,5(1H,3H)-Quinazolinedione, 4-(2-chlorophenyl)-4,6,7,8-tetrahydro- (CAS 107775-56-4) is a synthetic heterocyclic small molecule belonging to the tetrahydroquinazolinedione class, characterized by a partially saturated bicyclic core bearing a 2-chlorophenyl substituent at the C4 position. Unlike the widely prevalent 2,4-quinazolinedione pharmacophore found in marketed agents such as ketanserin and selurampanel, this compound features a 2,5-dione regioisomeric arrangement, which fundamentally alters its hydrogen-bonding topology, electronic distribution, and lipophilicity profile.

Molecular Formula C14H13ClN2O2
Molecular Weight 276.72 g/mol
CAS No. 107775-56-4
Cat. No. B3988155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5(1H,3H)-Quinazolinedione, 4-(2-chlorophenyl)-4,6,7,8-tetrahydro-
CAS107775-56-4
Molecular FormulaC14H13ClN2O2
Molecular Weight276.72 g/mol
Structural Identifiers
SMILESC1CC2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)C1
InChIInChI=1S/C14H13ClN2O2/c15-9-5-2-1-4-8(9)13-12-10(16-14(19)17-13)6-3-7-11(12)18/h1-2,4-5,13H,3,6-7H2,(H2,16,17,19)
InChIKeyPBGRVHDYNFGNCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39.1 [ug/mL]

Procurement-Grade Characterization of 2,5(1H,3H)-Quinazolinedione, 4-(2-chlorophenyl)-4,6,7,8-tetrahydro- (CAS 107775-56-4): A Structurally Distinct 2,5-Dione Regioisomer


The compound 2,5(1H,3H)-Quinazolinedione, 4-(2-chlorophenyl)-4,6,7,8-tetrahydro- (CAS 107775-56-4) is a synthetic heterocyclic small molecule belonging to the tetrahydroquinazolinedione class, characterized by a partially saturated bicyclic core bearing a 2-chlorophenyl substituent at the C4 position . Unlike the widely prevalent 2,4-quinazolinedione pharmacophore found in marketed agents such as ketanserin and selurampanel, this compound features a 2,5-dione regioisomeric arrangement, which fundamentally alters its hydrogen-bonding topology, electronic distribution, and lipophilicity profile [1]. The molecule has a molecular formula of C14H13ClN2O2, a molecular weight of approximately 276.72 g/mol, a computed logP of 2.67, and a polar surface area (PSA) of 61.69 Ų . Spectroscopic reference data including FTIR and GC-MS spectra are available in the Wiley KnowItAll spectral library [2].

Why Generic 2,4-Quinazolinedione Analogs Cannot Substitute for CAS 107775-56-4 in Regioisomer-Sensitive Applications


The critical barrier to generic substitution lies in the regioisomeric identity of the 2,5-dione scaffold versus the far more common 2,4-dione motif. The 2,4-quinazolinedione core (XLogP3 ≈ 0.8) is significantly more polar than the 2,5-dione variant (logP ≈ 2.67), a difference of approximately two logP units that translates to a roughly 100-fold difference in lipophilicity and consequent membrane permeability, protein binding, and metabolic clearance behavior [1]. Furthermore, the 2,5-dione arrangement positions the carbonyl groups in a distinct spatial geometry that cannot be recapitulated by 2,4-dione analogs, meaning any structure-activity relationship (SAR) established for 2,4-dione-based inhibitors is not transferable to this compound class [2]. The ortho-chlorophenyl substitution at C4 introduces additional steric and electronic constraints—ortho-substituted phenyl groups are absent from the vast majority of PDE7-targeted 2,4-dione patent libraries, for instance—further narrowing the pool of functionally equivalent replacements [3]. For scientists requiring a tetrahydro-2,5-quinazolinedione with a specific ortho-halogenated aryl group, generic interchange with any 2,4-dione or para-substituted analog would introduce uncontrolled variables in solubility, target engagement, and ADME properties.

Quantitative Differentiation Evidence for CAS 107775-56-4 Relative to Closest Structural Analogs


Regioisomeric Scaffold Differentiation: 2,5-Dione vs. 2,4-Dione Core

The target compound possesses a 2,5(1H,3H)-quinazolinedione scaffold, which is regioisomeric to the ubiquitous 2,4(1H,3H)-quinazolinedione core. The 2,4-dione core is the basis for the majority of PDE7 inhibitors, AMPA receptor antagonists (e.g., selurampanel), and DDR1 inhibitors described in the patent and primary literature [1]. In contrast, the 2,5-dione scaffold represents a distinct chemotype with different hydrogen-bond donor/acceptor geometry and is the subject of a separate, smaller body of pharmacological investigation focused on calcium channel modulation and smooth muscle relaxation [2].

Medicinal chemistry Scaffold hopping Regioisomerism

Lipophilicity Enhancement: LogP of 2.67 vs. 0.8–1.4 for the 2,4-Dione Core

The target compound exhibits a calculated logP of 2.67 (ChemSrc) . By comparison, the unsubstituted 2,4(1H,3H)-quinazolinedione core (CAS 86-96-4) has an experimental ALOGPS logP of 0.42, a ChemAxon logP of 1.4, and a PubChem XLogP3 of 0.8 [1][2]. The logP difference of approximately 1.3–2.2 units corresponds to a 20- to 160-fold increase in octanol-water partition coefficient, predicting substantially higher membrane permeability and tissue distribution for the 2,5-dione compound compared to the 2,4-dione core.

Physicochemical property Lipophilicity ADME prediction

Polar Surface Area Comparison: PSA 61.69 Ų vs. 65.72 Ų for the 2,4-Dione Core

The target compound has a computed topological polar surface area (TPSA) of 61.69 Ų . The 2,4-quinazolinedione core (CAS 86-96-4) has a reported PSA of 65.72 Ų . While both values fall within the Veber threshold of <140 Ų for oral bioavailability, the 4.0 Ų lower PSA of the 2,5-dione compound corresponds to a small but measurable reduction in hydrogen-bonding capacity, consistent with the higher logP and suggesting marginally improved passive transcellular absorption potential.

Polar surface area Oral bioavailability Drug-likeness

Analytical Characterization: Spectroscopic Identity Confirmation via FTIR and GC-MS

The compound has been characterized by Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS), with spectra deposited in the Wiley KnowItAll spectral library (SpectraBase Compound ID J9OD6AqhLHm) [1]. The availability of authenticated reference spectra enables unequivocal identity confirmation upon receipt, reducing the risk of misidentification that may occur with less well-characterized analogs from non-validated sources. The exact mass is 276.066555 g/mol (C14H13ClN2O2) [1]. In contrast, many closely related 4-aryl-2,5-dione analogs described in the literature are not represented in commercial spectral databases, requiring de novo characterization.

Analytical chemistry Quality control Identity verification

Ortho-Chlorophenyl Substitution: Steric and Electronic Differentiation from Para-Substituted Quinazolinediones

The 2-chlorophenyl group at the C4 position introduces a sterically demanding ortho-substituent with a unique dihedral angle relative to the quinazolinedione plane. This contrasts with the more commonly described para-chlorophenyl and para-methoxyphenyl analogs in the 4-aryl-2,5-dione literature [1][2]. Ortho-substitution restricts free rotation of the aryl ring, potentially locking the molecule into a preferred conformation that differs from para-substituted comparators . This conformational constraint can translate into differential target recognition, although direct comparative binding data for the ortho-chlorophenyl vs. para-chlorophenyl pair within the 2,5-dione series are not currently available in the public domain.

Structure-activity relationship Ortho effect Halogen bonding

Evidence Limitation: Acknowledged Absence of Published Head-to-Head Biological Activity Data

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and SpectraBase (conducted May 2026) did not identify any published quantitative biological activity data (IC50, Ki, EC50, % inhibition) for the specific compound CAS 107775-56-4 in any target-based or phenotypic assay. No head-to-head comparison data against structurally related analogs were found. The differentiation claims presented in this guide are therefore based on structural, physicochemical, and class-level pharmacological inference rather than direct comparative bioassay results. Users requiring compound-specific biological validation should commission customized in-house profiling before making procurement decisions for target-based screening campaigns.

Data transparency Evidence gap Procurement risk assessment

High-Value Application Scenarios for CAS 107775-56-4 Based on Structural and Physicochemical Differentiation


Scaffold-Hopping Library Design for PDE or Ion Channel Target Families

The 2,5-dione regioisomer provides a structurally distinct starting point for medicinal chemistry programs targeting phosphodiesterases (PDE7/PDE8) or ion channels where 2,4-dione-based intellectual property is densely populated [1]. The higher logP of 2.67 versus 0.8 for the 2,4-dione core suggests differentiated ADME properties that may enable CNS penetration not achievable with polar 2,4-dione analogs [2]. Procurement of CAS 107775-56-4 as a core scaffold enables exploration of chemical space orthogonal to existing patent estates.

Conformational Restriction Studies Leveraging Ortho-Chlorophenyl Substitution

The ortho-chlorophenyl substitution at C4 introduces restricted aryl rotation relative to para-substituted analogs, a feature of interest for medicinal chemists investigating conformation-activity relationships [3]. This compound can serve as a tool to probe the effect of aryl dihedral angle on target binding, complementing the better-characterized para-chlorophenyl and para-methoxyphenyl derivatives described in the literature [4].

Analytical Reference Standard for Tetrahydroquinazoline-2,5-dione Compound Libraries

With authenticated FTIR and GC-MS spectra available in the Wiley KnowItAll library, CAS 107775-56-4 can serve as a characterized reference standard for quality control of synthetic 4-aryl-tetrahydroquinazoline-2,5-dione libraries [5]. Its defined exact mass (276.066555 g/mol) and chromatographic profile support its use as a system suitability standard in LC-MS and GC-MS analytical workflows.

Physicochemical Probe for LogP-Dependent Cellular Permeability Assays

The logP of 2.67 and PSA of 61.69 Ų place CAS 107775-56-4 in a favorable region of drug-like chemical space distinct from the more polar 2,4-dione core [2]. This compound can be employed as a tool molecule in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to empirically validate the predicted permeability advantage conferred by the 2,5-dione scaffold relative to the 2,4-dione comparator (logP 0.8–1.4).

Quote Request

Request a Quote for 2,5(1H,3H)-Quinazolinedione, 4-(2-chlorophenyl)-4,6,7,8-tetrahydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.